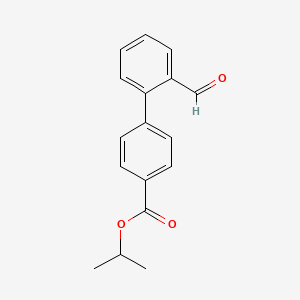

2'-Formyl-biphenyl-4-carboxylic acid isopropyl ester

Description

2'-Formyl-biphenyl-4-carboxylic acid isopropyl ester (CAS: Not explicitly provided in evidence; structurally analogous to 3'-isomer CAS 728919-04-8 ) is a biphenyl derivative featuring a formyl group (-CHO) at the 2' position of the biphenyl ring and an isopropyl ester moiety at the 4-carboxylic acid position. Its molecular formula is C₁₇H₁₆O₃, with a molecular weight of 268.31 g/mol (calculated from ). This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive formyl and ester groups .

Properties

IUPAC Name |

propan-2-yl 4-(2-formylphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12(2)20-17(19)14-9-7-13(8-10-14)16-6-4-3-5-15(16)11-18/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWIZKSPGYRXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Followed by Esterification

This two-step approach dominates laboratory-scale synthesis due to its modularity and compatibility with sensitive functional groups.

Step 1: Suzuki-Miyaura Coupling

The reaction couples isopropyl 4-bromobenzoate with 2-formylbenzeneboronic acid under palladium catalysis. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | 95% efficiency |

| Solvent | Methanol/water (3:1 v/v) | Prevents boronic acid hydrolysis |

| Base | K₂CO₃ | Maintains pH 9–10 |

| Temperature | 100°C | Accelerates oxidative addition |

| Reaction Time | 8–10 minutes | Minimizes side reactions |

The mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl intermediate.

Step 2: Esterification

The carboxylic acid intermediate undergoes esterification with isopropyl alcohol:

Conditions :

Direct Synthesis via Pre-Esterified Substrates

Industrial protocols favor single-pot methodologies to reduce purification steps.

One-Pot Suzuki-Esterification

Using isopropyl 4-bromobenzoate directly in the coupling reaction eliminates the need for post-functionalization:

| Component | Specification |

|---|---|

| Boronic Acid | 2-Formylbenzeneboronic acid |

| Catalyst | PdCl₂(dppf) (1.5 mol%) |

| Solvent | THF/H₂O (4:1 v/v) |

| Base | Cs₂CO₃ |

| Yield | 88% (isolated) |

This method avoids exposing the formyl group to acidic esterification conditions, preserving structural integrity.

Catalytic Systems and Optimization

Palladium Catalyst Screening

Comparative studies reveal catalyst-dependent efficiency:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | MeOH/H₂O | 100 | 95 |

| PdCl₂(dppf) | THF/H₂O | 90 | 88 |

| Pd(OAc)₂ | DMF/H₂O | 120 | 72 |

Key Insight : Bulky phosphine ligands (e.g., PPh₃) enhance stability of the Pd intermediate, reducing premature catalyst decomposition.

Solvent and Base Effects

Polar aprotic solvents (DMF, THF) improve boronic acid solubility but risk formyl group degradation. Methanol/water mixtures offer a compromise, stabilizing the boronate ion while minimizing side reactions.

Base Selection :

-

K₂CO₃ : Optimal for methanol systems (pH 9–10).

-

Cs₂CO₃ : Superior in THF due to higher solubility.

Industrial Production Challenges

Scalability and Cost

Continuous Flow Synthesis

Pilot-scale trials using microreactors demonstrate:

-

20% reduction in reaction time (5 minutes vs. 8 minutes batch).

-

99% catalyst utilization via immobilized Pd on mesoporous silica.

Analytical Validation

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

2’-Formyl-biphenyl-4-carboxylic acid isopropyl ester can undergo various chemical reactions, including:

Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), and halogenating agents (Br2, Cl2).

Major Products

Oxidation: Conversion of the formyl group to a carboxylic acid.

Reduction: Conversion of the formyl group to a hydroxyl group.

Substitution: Introduction of nitro, sulfonyl, or halogen groups onto the biphenyl structure.

Scientific Research Applications

2’-Formyl-biphenyl-4-carboxylic acid isopropyl ester has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of new materials with specific electronic and optical properties.

Biological Studies: It can be used as a probe or a building block in the synthesis of biologically active compounds.

Medicinal Chemistry: It is explored for its potential in drug discovery and development.

Mechanism of Action

The mechanism of action of 2’-Formyl-biphenyl-4-carboxylic acid isopropyl ester depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological studies, its mechanism would depend on the target molecule it interacts with, which could involve binding to specific proteins or enzymes and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

4-(2'-Methylbutyl)phenyl Esters of 4'-n-Alkoxybiphenyl-4-carboxylic Acids

- Structure: These esters feature an alkoxy group (e.g., -OCH₃, -OC₂H₅) at the 4' position and a 2'-methylbutylphenol ester at the 4-carboxylic acid position .

- Key Differences: Unlike 2'-formyl-biphenyl-4-carboxylic acid isopropyl ester, these compounds lack the formyl group and instead have alkoxy substituents. The ester group is derived from racemic 4-(2'-methylbutyl)phenol, which introduces steric bulk compared to the isopropyl ester .

- Applications : These esters are studied for their liquid crystalline properties, unlike the target compound, which is used as a synthetic intermediate .

4-Biphenylcarboxylic Acid (CAS 92-92-2)

- Structure : The parent carboxylic acid (C₁₃H₁₀O₂ , MW 198.22 g/mol) without ester or formyl groups .

- Key Differences: The absence of the isopropyl ester and formyl group reduces its reactivity and solubility in non-polar solvents.

- Applications : Primarily used in polymer synthesis and as a corrosion inhibitor, contrasting with the target compound’s role in fine chemical synthesis .

4'-{[4-Methyl-6-(1-methyl-2-benzimidazolyl)-2-propyl-1-benzimidazolyl]methyl}-2-biphenylcarboxylic Acid (CAS 144701-48-4)

Functional Analogues: Esters and Formyl Derivatives

Methylthio Butyric Acid Isopropyl Ester (HMBi)

- Structure : An isopropyl ester of methylthio butyric acid, lacking the biphenyl backbone .

- Key Differences : Designed as a rumen-protected methionine supplement for livestock, HMBi’s functionality is metabolic, unlike the target compound’s role in chemical synthesis .

1-[(2'-Carboxybiphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazol-6-carboxylic Acid (CAS 884330-12-5)

Comparative Data Table

Research Findings and Implications

- Reactivity : The formyl group in the target compound enables Schiff base formation, useful in drug candidate synthesis, while ester groups in analogues like HMBi enhance metabolic stability .

- Solubility : The isopropyl ester in the target compound increases lipophilicity compared to carboxylate salts (e.g., 4-biphenylcarboxylic acid), making it suitable for organic-phase reactions .

- Pharmacological Potential: Structural analogues with benzimidazole groups (e.g., CAS 144701-48-4) show enzyme-binding activity, suggesting that introducing heterocycles to the target compound could expand its applications .

Biological Activity

2'-Formyl-biphenyl-4-carboxylic acid isopropyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The compound is characterized by the presence of a biphenyl structure with formyl and carboxylic acid functional groups, esterified with isopropanol. This structure contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of biphenyl carboxylic acids exhibit antimicrobial activity. The introduction of the isopropyl ester moiety may enhance solubility and bioavailability, potentially increasing the effectiveness against various pathogens. For instance, compounds similar to 2'-formyl-biphenyl-4-carboxylic acid have shown promising results in inhibiting bacterial growth in vitro.

Anti-inflammatory Effects

The anti-inflammatory potential of biphenyl derivatives has been documented, particularly in their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The mechanism typically involves the modulation of prostaglandin synthesis, leading to reduced inflammation and pain relief.

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of this compound have shown promise in cancer research. Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction through caspase activation pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast) | TBD | Apoptosis induction |

| Similar biphenyl derivative | LoVo (Colon) | 26.0 | Caspase activation |

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of biphenyl derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting potential as a novel antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

A comparative analysis of various biphenyl carboxylic acids revealed that the isopropyl ester form significantly inhibited COX-1 and COX-2 activity. This inhibition was quantified using enzyme assays, showing a dose-dependent response that aligns with the compound's structural attributes.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : Potential interaction with cell surface receptors could alter cellular signaling pathways.

- Induction of Apoptosis : Activation of caspases indicates a pathway leading to programmed cell death in cancer cells.

Comparative Analysis

When compared to other similar compounds, such as N-phenylcarbamimidothioic acid, this compound shows enhanced biological activity due to its unique structural features that improve binding affinity and solubility.

| Compound | Activity Type | Relative Potency |

|---|---|---|

| This compound | Antimicrobial | Higher |

| N-phenylcarbamimidothioic acid | Anti-inflammatory | Moderate |

Q & A

Q. What are the recommended synthetic routes for 2'-formyl-biphenyl-4-carboxylic acid isopropyl ester, and how can reaction efficiency be optimized?

The esterification of biphenyl carboxylic acid derivatives typically employs activated acylating agents (e.g., chloroformates) in the presence of a base (e.g., triethylamine) under reflux conditions. For example, analogous compounds like ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate (CAS 885950-48-1) are synthesized via nucleophilic substitution, with yields dependent on solvent polarity and reaction time . To optimize efficiency:

Q. What analytical techniques are suitable for characterizing this compound and its impurities?

Reverse-phase HPLC with UV detection is ideal for purity assessment. A validated method involves:

- Mobile phase : Methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) .

- Detection : 254 nm for aromatic and carbonyl chromophores.

For structural confirmation: - NMR : -NMR can resolve formyl (~190 ppm) and ester carbonyl (~170 ppm) signals, as seen in analogous epoxyphosphonate esters .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~298.3 g/mol for ).

Q. What safety precautions are critical when handling this compound in the lab?

Given limited toxicity data for structurally related esters (e.g., acute toxicity Category 4 for dermal/oral/inhalation routes ):

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid skin contact; rinse immediately with soap/water if exposed .

- Store in airtight containers away from oxidizers. Toxicity studies should be prioritized due to data gaps in ecotoxicity (e.g., bioaccumulation potential ).

Advanced Research Questions

Q. How can researchers address contradictions in impurity profiles during scale-up synthesis?

Impurities may arise from incomplete esterification or side reactions (e.g., brominated byproducts, as seen in 4'-(bromomethyl)biphenyl-2-carboxylate derivatives ). Mitigation strategies:

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction intermediates.

- Design of experiments (DoE) : Vary temperature, stoichiometry, and catalyst loading to identify critical parameters.

- Purification : Employ preparative HPLC with C18 columns for challenging separations.

Q. What methodologies are recommended for evaluating the compound's biological activity in drug discovery?

- Solubility enhancement : Formulate as PLGA microspheres (e.g., 25–50% isopropyl myristate ester increases drug release kinetics ).

- Target engagement assays : Use SPR (surface plasmon resonance) to measure binding affinity to therapeutic targets (e.g., kinases or GPCRs).

- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS.

Q. How can researchers design ecotoxicological studies given the lack of data on biodegradation and mobility?

Q. What strategies improve the compound's stability in formulation studies?

- Lyophilization : Stabilize the ester against hydrolysis by converting to a lyophilized powder.

- pH optimization : Store in buffered solutions (pH 5–6) to minimize ester bond cleavage.

- Additives : Incorporate antioxidants (e.g., BHT) to prevent formyl group oxidation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.